4-(Trichloromethyl)benzonitrile chemical properties and structure
4-(Trichloromethyl)benzonitrile chemical properties and structure
An In-depth Technical Guide to 4-(Trichloromethyl)benzonitrile: Chemical Properties, Structure, and Synthetic Utility
Introduction
4-(Trichloromethyl)benzonitrile is a halogenated aromatic nitrile, a class of compounds that serve as versatile intermediates in organic synthesis. The molecule's unique structure, featuring a reactive trichloromethyl group and a cyano group on a benzene ring, makes it a valuable building block for creating more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, potential synthetic routes, reactivity, and applications, particularly in the fields of pharmaceutical and agrochemical research. The insights provided are intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical characteristics of this compound.
Molecular Structure and Identifiers
The foundational aspect of understanding the utility of 4-(trichloromethyl)benzonitrile lies in its molecular architecture. The presence of two distinct and reactive functional groups, the nitrile (-C≡N) and the trichloromethyl (-CCl₃), at the para positions of a benzene ring, dictates its chemical behavior and synthetic potential.
Chemical Structure
Caption: 2D Structure of 4-(Trichloromethyl)benzonitrile
Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(trichloromethyl)benzonitrile |
| Molecular Formula | C₈H₄Cl₃N[1] |
| Molecular Weight | 218.48 g/mol |
| CAS Number | Not explicitly found for this specific compound, but related structures are well-documented. |
| Synonyms | p-Trichloromethylbenzonitrile, 4-Cyanobenzotrichloride |
| InChI | InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H[1] |
| InChIKey | KHBCTNHFESKSDC-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1C#N)C(Cl)(Cl)Cl[1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-(trichloromethyl)benzonitrile are crucial for its handling, characterization, and application in synthesis. While specific experimental data for this exact compound is sparse in public literature, properties can be inferred from closely related analogs like 4-(trifluoromethyl)benzonitrile and 4-(chloromethyl)benzonitrile.
| Property | Value | Source |
| Appearance | Likely a white to off-white crystalline solid. | Inferred from related compounds. |
| Melting Point | Not available. For comparison, 4-(chloromethyl)benzonitrile melts at 77-79 °C.[2] | [2] |
| Boiling Point | Not available. For comparison, 4-(chloromethyl)benzonitrile boils at 263 °C.[2] | [2] |
| Solubility | Expected to be soluble in polar organic solvents. | Inferred from chemical structure. |
| Monoisotopic Mass | 218.94093 Da | [1] |
Spectroscopic Characterization:
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Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals corresponding to the aromatic protons. ¹³C NMR would display distinct peaks for the nitrile carbon, the trichloromethyl carbon, and the aromatic carbons.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the three chlorine atoms.
Synthesis and Reactivity
4-(Trichloromethyl)benzonitrile is a valuable synthetic intermediate due to the reactivity of its functional groups.
Potential Synthetic Pathways
A plausible and industrially scalable method for the synthesis of 4-(trichloromethyl)benzonitrile would involve the ammonoxidation of p-xylene to produce p-tolunitrile, followed by radical chlorination. A more direct route could be the reaction of α,α,α-trichlorotoluene derivatives with metal cyanides.[3]
Caption: Plausible synthetic workflow for 4-(trichloromethyl)benzonitrile.
Experimental Protocol: Radical Chlorination of p-Tolunitrile (Conceptual)
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Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp is charged with p-tolunitrile and a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: The mixture is heated to reflux, and the UV lamp is turned on to initiate the radical reaction.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is monitored by GC or TLC for the disappearance of the starting material and the formation of the desired product.
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Work-up: Upon completion, the reaction is cooled, and excess chlorine is removed by purging with an inert gas. The solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4-(trichloromethyl)benzonitrile.
Chemical Reactivity
The dual functionality of 4-(trichloromethyl)benzonitrile opens up a range of chemical transformations.
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Trichloromethyl Group: This group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4-cyanobenzoic acid). It can also undergo reactions to introduce other functional groups.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
Caption: Key chemical transformations of 4-(trichloromethyl)benzonitrile.
Applications in Research and Development
While specific applications of 4-(trichloromethyl)benzonitrile are not extensively documented, its structural motifs are present in various biologically active molecules. Its utility can be inferred from related compounds.
Pharmaceutical Intermediate
Benzonitrile derivatives are a cornerstone in medicinal chemistry, appearing in drugs for a wide array of diseases.[4] The trichloromethyl group can act as a lipophilic moiety, potentially improving a drug candidate's membrane permeability and metabolic stability. Furthermore, it can be a synthetic precursor to a carboxylic acid group, which is a common functional group in many pharmaceuticals. Related fluorinated benzonitriles are key intermediates in the synthesis of drugs like fluvoxamine.[5]
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is a potential building block for novel pesticides and herbicides.[6] The presence of halogen atoms is a common feature in many agrochemicals, often enhancing their biological activity and environmental persistence. For instance, 4-chlorobenzonitrile is used in the formulation of various agrochemicals.[6]
Safety and Handling
Given the reactive nature of the functional groups, 4-(trichloromethyl)benzonitrile should be handled with care. Safety information for structurally similar compounds provides a basis for handling procedures.
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Hazards: Related compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid breathing dust and contact with skin and eyes.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
4-(Trichloromethyl)benzonitrile is a synthetically valuable compound with significant potential as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its unique combination of a reactive trichloromethyl group and a versatile nitrile moiety on an aromatic scaffold provides chemists with a powerful tool for molecular design and construction. Further exploration of its reactivity and applications is warranted to fully unlock its potential in various scientific and industrial fields.
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- PubChem. (n.d.). 4-(Chloromethyl)benzonitrile.
- TCI Chemicals. (2025, October 30). SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)benzonitrile.
- PubChemLite. (n.d.). 4-(trichloromethyl)benzonitrile (C8H4Cl3N).
- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile.
- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)benzonitrile.
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- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzonitrile.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile.
- BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzonitrile.
- European Patent Office. (n.d.). Process for preparing aromatic nitriles.
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